Cas no 2165501-24-4 (trans-4-(3,5-dimethylphenyl)aminooxolan-3-ol)

trans-4-(3,5-dimethylphenyl)aminooxolan-3-ol 化学的及び物理的性質
名前と識別子
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- trans-4-(3,5-dimethylphenyl)aminooxolan-3-ol
- 2165501-24-4
- starbld0001689
- (3S,4R)-4-((3,5-Dimethylphenyl)amino)tetrahydrofuran-3-ol
- F6545-4762
- AKOS040823217
- trans-4-[(3,5-dimethylphenyl)amino]oxolan-3-ol
- (3S,4R)-4-[(3,5-dimethylphenyl)amino]oxolan-3-ol
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- インチ: 1S/C12H17NO2/c1-8-3-9(2)5-10(4-8)13-11-6-15-7-12(11)14/h3-5,11-14H,6-7H2,1-2H3/t11-,12-/m1/s1
- InChIKey: KHWJJHPEKNTIOY-VXGBXAGGSA-N
- ほほえんだ: O1C[C@H]([C@@H](C1)NC1C=C(C)C=C(C)C=1)O
計算された属性
- せいみつぶんしりょう: 207.125928785g/mol
- どういたいしつりょう: 207.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 41.5Ų
trans-4-(3,5-dimethylphenyl)aminooxolan-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6545-4762-2.5g |
trans-4-[(3,5-dimethylphenyl)amino]oxolan-3-ol |
2165501-24-4 | 95%+ | 2.5g |
$491.0 | 2023-09-06 | |
Life Chemicals | F6545-4762-1g |
trans-4-[(3,5-dimethylphenyl)amino]oxolan-3-ol |
2165501-24-4 | 95%+ | 1g |
$225.0 | 2023-09-06 | |
Life Chemicals | F6545-4762-0.25g |
trans-4-[(3,5-dimethylphenyl)amino]oxolan-3-ol |
2165501-24-4 | 95%+ | 0.25g |
$202.0 | 2023-09-06 | |
Life Chemicals | F6545-4762-10g |
trans-4-[(3,5-dimethylphenyl)amino]oxolan-3-ol |
2165501-24-4 | 95%+ | 10g |
$1048.0 | 2023-09-06 | |
Life Chemicals | F6545-4762-5g |
trans-4-[(3,5-dimethylphenyl)amino]oxolan-3-ol |
2165501-24-4 | 95%+ | 5g |
$744.0 | 2023-09-06 | |
Life Chemicals | F6545-4762-0.5g |
trans-4-[(3,5-dimethylphenyl)amino]oxolan-3-ol |
2165501-24-4 | 95%+ | 0.5g |
$213.0 | 2023-09-06 |
trans-4-(3,5-dimethylphenyl)aminooxolan-3-ol 関連文献
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1. Book reviews
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
trans-4-(3,5-dimethylphenyl)aminooxolan-3-olに関する追加情報
Research Briefing on trans-4-(3,5-dimethylphenyl)aminooxolan-3-ol (CAS: 2165501-24-4)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of trans-4-(3,5-dimethylphenyl)aminooxolan-3-ol (CAS: 2165501-24-4) as a promising compound for therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
The compound trans-4-(3,5-dimethylphenyl)aminooxolan-3-ol has garnered attention due to its unique structural features, which include a tetrahydrofuran ring substituted with an amino group and a 3,5-dimethylphenyl moiety. Recent studies have explored its role as a potential inhibitor of key enzymes involved in inflammatory pathways, making it a candidate for the treatment of chronic inflammatory diseases.
In a study published in the Journal of Medicinal Chemistry, researchers synthesized trans-4-(3,5-dimethylphenyl)aminooxolan-3-ol and evaluated its inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The results demonstrated a significant reduction in COX-2 activity, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) with fewer side effects compared to traditional NSAIDs.
Further investigations into the pharmacokinetic properties of trans-4-(3,5-dimethylphenyl)aminooxolan-3-ol revealed favorable absorption and distribution profiles in preclinical models. The compound exhibited good oral bioavailability and a half-life conducive to once-daily dosing, which is a critical factor for patient compliance in chronic disease management.
Another area of interest is the compound's potential application in oncology. Preliminary data from in vitro studies indicate that trans-4-(3,5-dimethylphenyl)aminooxolan-3-ol may inhibit the proliferation of certain cancer cell lines by modulating signaling pathways involved in cell cycle regulation. These findings warrant further exploration in animal models to assess its efficacy and safety as an anticancer agent.
Despite these promising results, challenges remain in the development of trans-4-(3,5-dimethylphenyl)aminooxolan-3-ol as a therapeutic agent. Issues such as metabolic stability, potential drug-drug interactions, and scalability of synthesis need to be addressed in future research. Collaborative efforts between academia and industry will be essential to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, trans-4-(3,5-dimethylphenyl)aminooxolan-3-ol (CAS: 2165501-24-4) represents a promising candidate for the treatment of inflammatory diseases and potentially cancer. Its unique structural and pharmacological properties make it a valuable subject for further research. Continued investigation into its mechanisms of action and optimization of its drug-like properties will be crucial for its successful translation into clinical use.
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